(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride
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Overview
Description
(1R,3S,4S)-3-ethynyl-2-azabicyclo[221]heptane hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The ethynyl group is then introduced through a subsequent reaction, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis.
Uniqueness
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its bicyclic structure and the presence of an ethynyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H12ClN |
---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-8-6-3-4-7(5-6)9-8;/h1,6-9H,3-5H2;1H/t6-,7+,8+;/m0./s1 |
InChI Key |
CKIKMWZHVNJXGL-HNPMAXIBSA-N |
Isomeric SMILES |
C#C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl |
Canonical SMILES |
C#CC1C2CCC(C2)N1.Cl |
Origin of Product |
United States |
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